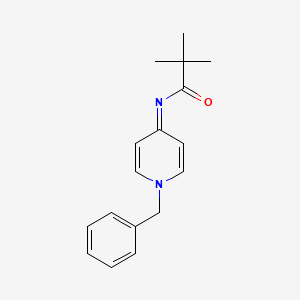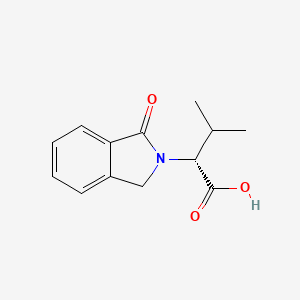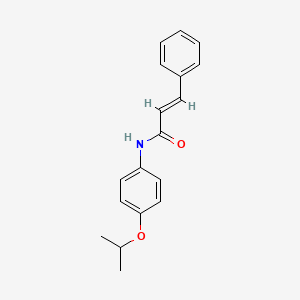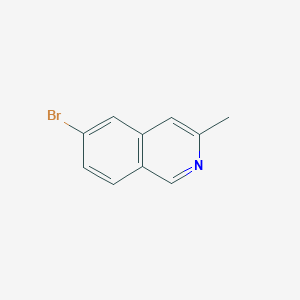![molecular formula C12H17NO5 B2875012 3-[(Furan-2-ylmethyl)amino]-4-oxo-4-(propan-2-yloxy)butanoic acid (non-preferred name) CAS No. 1026780-07-3](/img/structure/B2875012.png)
3-[(Furan-2-ylmethyl)amino]-4-oxo-4-(propan-2-yloxy)butanoic acid (non-preferred name)
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-[(Furan-2-ylmethyl)amino]-4-oxo-4-(propan-2-yloxy)butanoic acid (non-preferred name) is a useful research compound. Its molecular formula is C12H17NO5 and its molecular weight is 255.27. The purity is usually 95%.
BenchChem offers high-quality 3-[(Furan-2-ylmethyl)amino]-4-oxo-4-(propan-2-yloxy)butanoic acid (non-preferred name) suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 3-[(Furan-2-ylmethyl)amino]-4-oxo-4-(propan-2-yloxy)butanoic acid (non-preferred name) including the price, delivery time, and more detailed information at info@benchchem.com.
Aplicaciones Científicas De Investigación
Suzuki–Miyaura Coupling
The compound is a valuable building block in organic synthesis, particularly in the Suzuki–Miyaura coupling . This cross-coupling reaction allows for the formation of carbon-carbon bonds and is widely used in the pharmaceutical industry to create complex molecules.
Functional Group Transformations
The boron moiety within the compound can be converted into a broad range of functional groups . These transformations are crucial in medicinal chemistry for the synthesis of various pharmacophores.
Protodeboronation
This compound can undergo protodeboronation , which is a method to remove the boron group from boronic esters . This process is essential for the synthesis of complex molecules where the boron group is no longer needed after certain reactions.
Radical-Polar Crossover Reactions
The compound can be used in radical-polar crossover reactions . These reactions are significant in creating molecules with high complexity and diversity, which is beneficial for discovering new drugs.
Homologations
Homologation reactions involve the lengthening of the carbon chain of a molecule. The compound can be used in such reactions to create new carbon-carbon bonds, expanding the possibilities for synthesizing larger organic molecules .
Crystal Structure Analysis
The crystal structure of derivatives of this compound has been analyzed, providing insights into the molecular configuration and potential interactions with other molecules . This information is vital for the design of new materials and drugs.
Material Source for Synthesis
It serves as a material source for the synthesis of more complex chemical structures. For example, it can be used in the preparation of acrylic acid derivatives, which have applications in polymer chemistry .
Propiedades
IUPAC Name |
3-(furan-2-ylmethylamino)-4-oxo-4-propan-2-yloxybutanoic acid |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H17NO5/c1-8(2)18-12(16)10(6-11(14)15)13-7-9-4-3-5-17-9/h3-5,8,10,13H,6-7H2,1-2H3,(H,14,15) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FKGOHSZIKPXEIR-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)OC(=O)C(CC(=O)O)NCC1=CC=CO1 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H17NO5 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
255.27 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![(2Z)-3-(4-hydroxyphenyl)-2-{4-[4-(2-methylpropyl)phenyl]-1,3-thiazol-2-yl}prop-2-enenitrile](/img/structure/B2874929.png)
![6-[(4-Prop-2-ynyl-1,4-diazepan-1-yl)sulfonyl]thieno[3,2-b]pyridine](/img/structure/B2874930.png)
![2-[1-(9H-Fluoren-9-ylmethoxycarbonyl)azetidin-3-yl]-2-[(2-methylpropan-2-yl)oxycarbonylamino]acetic acid](/img/structure/B2874932.png)
![N-(5-ethyl-4,5,6,7-tetrahydrothiazolo[5,4-c]pyridin-2-yl)-4-nitrobenzamide hydrochloride](/img/structure/B2874934.png)






![Tert-butyl (2S)-2-[4-(prop-2-enoylamino)piperidine-1-carbonyl]pyrrolidine-1-carboxylate](/img/structure/B2874948.png)
![N-(1-cyclohexyl-[1,2,4]triazolo[4,3-a]quinoxalin-4-yl)-N-methylbenzenesulfonamide](/img/structure/B2874949.png)
![N-[5-[(2-fluorophenyl)methylsulfanyl]-1,3,4-thiadiazol-2-yl]butanamide](/img/structure/B2874951.png)
![N-[Cyano-(2,4-difluorophenyl)methyl]-2,4,5-trifluoro-3-hydroxybenzamide](/img/structure/B2874952.png)